molecular formula C27H20N2O5 B11404588 7-methyl-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide

7-methyl-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11404588
M. Wt: 452.5 g/mol
InChI Key: CUWBLODJBUCCDN-UHFFFAOYSA-N
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Description

7-methyl-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, including the formation of the benzofuran and chromene rings, followed by the introduction of the carbamoyl and methyl groups. Common synthetic methods include:

    Cyclization Reactions: Formation of the benzofuran and chromene rings through cyclization reactions.

    Amidation: Introduction of the carbamoyl group via amidation reactions.

    Methylation: Addition of methyl groups using methylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and chromene rings.

    Reduction: Reduction reactions can occur at the carbonyl groups.

    Substitution: Substitution reactions are possible at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols.

Scientific Research Applications

7-methyl-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-methyl-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-methylbenzoyl)amino]-N-(3-methylphenyl)benzamide
  • 7-methyl-2-(4-methylphenyl)-3-nitroimidazo[1,2-a]pyridine
  • Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Uniqueness

The uniqueness of 7-methyl-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C27H20N2O5

Molecular Weight

452.5 g/mol

IUPAC Name

7-methyl-N-[2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C27H20N2O5/c1-15-6-5-7-17(12-15)28-27(32)25-24(19-8-3-4-9-21(19)34-25)29-26(31)23-14-20(30)18-11-10-16(2)13-22(18)33-23/h3-14H,1-2H3,(H,28,32)(H,29,31)

InChI Key

CUWBLODJBUCCDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=O)C5=C(O4)C=C(C=C5)C

Origin of Product

United States

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